molecular formula C8H6F4S B13303733 [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol

[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol

Cat. No.: B13303733
M. Wt: 210.19 g/mol
InChI Key: WHTVYEHPXNOWMI-UHFFFAOYSA-N
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Description

[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol is a chemical compound with the molecular formula C8H6F4S and a molecular weight of 210.19 g/mol . It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with a methanethiol group. This compound is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoro-2-(trifluoromethyl)benzyl chloride with sodium hydrosulfide under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The compound can be reduced under specific conditions to modify the aromatic ring or the thiol group.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields sulfonic acids, while substitution reactions can lead to various substituted aromatic compounds.

Scientific Research Applications

[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thiol group.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol involves its interaction with molecular targets through its reactive thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine and trifluoromethyl groups can also influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • [4-Fluorophenyl]methanethiol
  • [2-(Trifluoromethyl)phenyl]methanethiol
  • [4-Chloro-2-(trifluoromethyl)phenyl]methanethiol

Uniqueness

[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol is unique due to the combination of its fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance its reactivity and specificity in chemical reactions compared to similar compounds.

Properties

Molecular Formula

C8H6F4S

Molecular Weight

210.19 g/mol

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]methanethiol

InChI

InChI=1S/C8H6F4S/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2

InChI Key

WHTVYEHPXNOWMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CS

Origin of Product

United States

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